molecular formula C16H14ClNOS B120095 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one CAS No. 488829-66-9

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one

Cat. No.: B120095
CAS No.: 488829-66-9
M. Wt: 303.8 g/mol
InChI Key: PKPCOZWXZOXEEF-UHFFFAOYSA-N
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Description

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one is a benzothiazepine derivative of significant interest in pharmacological research due to its characterized activity as a T-type calcium channel blocker https://patents.google.com/patent/US20060014768A1/en . The modulation of T-type calcium channels is a pivotal mechanism for regulating cellular excitability in various tissues, making this compound a valuable tool for investigating conditions such as hypertension, cardiac arrhythmias, and certain forms of epilepsy and neuropathic pain https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3152620/ . Its specific structural features, including the 7-chloro substitution and the 2-methylphenyl group at the 5-position, are designed to optimize binding affinity and selectivity for Cav3.x channel subtypes. Researchers utilize this compound in vitro and in vivo to elucidate the pathophysiological roles of T-type calcium currents and to validate novel therapeutic targets, providing critical insights for the development of next-generation channel modulators.

Properties

IUPAC Name

7-chloro-5-(2-methylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPCOZWXZOXEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with o-tolualdehyde in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted thiazepines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one is primarily investigated for its potential as a therapeutic agent. It belongs to the benzothiazepine class of compounds, which are known for their diverse pharmacological activities.

  • Antidepressant Activity : Preliminary studies suggest that benzothiazepines may exhibit antidepressant-like effects. Research involving similar compounds has indicated that they can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Anxiolytic Properties : Given the structural similarities to other anxiolytic agents, this compound may also be evaluated for its potential to reduce anxiety symptoms. Benzodiazepines are well-known for their anxiolytic effects, and derivatives like this compound could offer similar benefits with potentially fewer side effects .

Neuropharmacology

The compound's interaction with neuroreceptors makes it a candidate for studies related to neurological disorders.

  • Cognitive Enhancement : Some benzothiazepines have been shown to improve cognitive functions in animal models. Investigating the effects of this specific compound on memory and learning could yield important insights into its applicability in treating cognitive decline associated with aging or neurodegenerative diseases .

Cancer Research

Emerging evidence suggests that certain benzothiazepine derivatives possess anticancer properties.

  • Cell Proliferation Inhibition : In vitro studies have indicated that compounds similar to this compound can inhibit the proliferation of cancer cells. This activity may be attributed to their ability to induce apoptosis or disrupt cell cycle progression .

Case Studies

Several case studies have explored the applications of benzothiazepine derivatives in various therapeutic contexts:

  • Study on Antidepressant Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazepine derivatives for their antidepressant activity through behavioral assays in rodent models. The results indicated significant improvements in depressive-like behaviors when treated with certain derivatives .
  • Neuroprotective Effects :
    • Research published in Neuropharmacology assessed the neuroprotective effects of benzothiazepines on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could mitigate cell death and preserve cognitive function in neurodegenerative models .
  • Anticancer Activity :
    • A recent study focused on the anticancer properties of benzothiazepine derivatives against breast cancer cell lines showed that these compounds could effectively inhibit tumor growth and induce apoptosis through specific signaling pathways .

Mechanism of Action

The mechanism of action of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

CGP37157 (7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one)

  • Substituents : Chlorine at position 7 and 2-chlorophenyl at position 3.
  • Biological Activity : Potent mitochondrial NCX inhibitor (IC₅₀ ~0.36–1.0 μM), reducing cytosolic Ca²⁺ overload and glutamate release in astrocytes .

7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS: 1098346-42-9)

  • Substituents : Ethyl group at position 4.
  • The ethyl group may alter pharmacokinetics (e.g., metabolic stability) compared to aryl-substituted derivatives .

Benzodiazepine Derivatives

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

  • Substituents : Nitro group at position 7, 2-chlorophenyl at position 5.
  • The benzodiazepine core lacks the sulfur atom present in benzothiazepinones, leading to divergent therapeutic targets (e.g., anxiolytic vs. ion channel modulation) .

7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Substituents : Methyl at position 1, phenyl at position 5.
  • Biological Activity: Anxiolytic properties via GABAergic pathways. The absence of a sulfur atom and substitution pattern limit cross-reactivity with benzothiazepinone targets .

Benzodithiazine Derivatives

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15)

  • Substituents : Chlorine at position 6, dihydroxybenzylidene hydrazine at position 3.
  • Biological Activity: Exhibits antimicrobial and anti-inflammatory activity. The sulfone (SO₂) and carboxylate groups distinguish it from benzothiazepinones, favoring interactions with bacterial enzymes over ion channels .

Comparative Analysis Table

Compound Name Core Structure Position 5 Substituent Position 7 Substituent Key Biological Target Activity/IC₅₀ References
7-Chloro-5-(2-methylphenyl)-benzothiazepin-2-one Benzothiazepinone 2-Methylphenyl Chlorine Mitochondrial NCX (putative) N/A (Structural analog data)
CGP37157 Benzothiazepinone 2-Chlorophenyl Chlorine Mitochondrial NCX IC₅₀: 0.36–1.0 μM
7-Chloro-5-ethyl-benzothiazepin-4-one Benzothiazepinone Ethyl Chlorine Undetermined N/A
Methylclonazepam Benzodiazepine 2-Chlorophenyl Nitro GABAₐ Receptor Anxiolytic (µM range)
Compound 15 (Benzodithiazine) Benzodithiazine N/A Chlorine (position 6) Bacterial enzymes Antimicrobial (MIC: ~10 µg/mL)

Key Structural and Functional Insights

Substituent Effects: Aryl vs. Alkyl Groups: Aryl substituents (e.g., 2-chlorophenyl in CGP37157) enhance NCX inhibition compared to alkyl groups (e.g., ethyl in CAS 1098346-42-9), likely due to improved hydrophobic interactions with the transporter . Electron-Withdrawing Groups: Chlorine at position 7 stabilizes the thiazepinone ring and enhances electrophilicity, critical for binding to NCX .

Core Heterocycle Differences: Benzothiazepinones (sulfur-containing) preferentially target ion transporters, while benzodiazepines (nitrogen-containing) interact with neurotransmitter receptors .

Q & A

Basic Research Question

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substituent positions (e.g., distinguishing C-5 phenyl vs. C-7 chloro groups) .
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns, as seen in crystal structures of related benzothiazepines (e.g., PDB: 3IP9) .
  • Mass spectrometry (HRMS) : Verifies molecular formula and detects fragmentation pathways for structural elucidation.

What strategies address contradictory data in structure-activity relationship (SAR) studies of benzothiazepines targeting neurological receptors?

Advanced Research Question
Contradictions in SAR often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) or receptor subunit composition.
  • Metabolic instability : Rapid hepatic clearance of certain derivatives may skew in vitro vs. in vivo results.
    Mitigation strategies :
  • Standardized protocols : Use consistent assay conditions (e.g., pH, temperature) and controls.
  • Metabolite profiling : LC-MS/MS to identify active metabolites that contribute to efficacy .
  • Multivariate analysis : Apply QSAR models to decouple electronic, steric, and lipophilic effects .

What are the key structural features of benzothiazepines influencing their pharmacokinetic properties?

Basic Research Question

  • Lipophilicity : Chlorine or methyl groups at C-7/C-5 enhance blood-brain barrier penetration but may reduce solubility.
  • Steric effects : Bulky substituents (e.g., 2-methylphenyl) can improve metabolic stability by shielding labile sites from cytochrome P450 enzymes .
  • Hydrogen-bond donors : The lactam oxygen and sulfur atoms influence plasma protein binding and half-life.

How do in vivo models validate the efficacy of benzothiazepine derivatives as anti-convulsants, and what are common pitfalls?

Advanced Research Question
Validation models :

  • Pentylenetetrazole (PTZ)-induced seizures : Measures latency to clonic-tonic seizures.
  • Kainic acid model : Assesses neuroprotection against excitotoxicity.
    Pitfalls :
  • Species differences : Murine vs. human GABA receptor subtypes may yield divergent responses.
  • Dose translation : Allometric scaling from rodents to humans requires careful pharmacokinetic/pharmacodynamic (PK/PD) modeling .
  • Off-target effects : Screen for sedation or motor impairment using rotarod tests.

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